molecular formula C14H12Cl3NO B3340617 2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 757192-85-1

2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B3340617
CAS No.: 757192-85-1
M. Wt: 316.6 g/mol
InChI Key: YSFLRNRMGBTNSJ-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS RN: 757192-85-1) is a halogenated pyrrole derivative with the molecular formula C₁₄H₁₂Cl₃NO and a molecular weight of 316.61 g/mol . Its structure features a 2,5-dimethylpyrrole core substituted at position 1 with a 3,5-dichlorophenyl group and at position 3 with a 2-chloroethanone moiety. The compound is characterized by high lipophilicity (XLogP3: 4.7) and a polar surface area of 22 Ų, suggesting moderate solubility in organic solvents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO/c1-8-3-13(14(19)7-15)9(2)18(8)12-5-10(16)4-11(17)6-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFLRNRMGBTNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151098
Record name 2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757192-85-1
Record name 2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757192-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves several steps. One common method includes the reaction of 3,5-dichlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst to form the intermediate product. This intermediate is then chlorinated using thionyl chloride to yield the final compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .

Chemical Reactions Analysis

2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions . Major products formed from these reactions include various substituted derivatives and functionalized compounds .

Scientific Research Applications

Organic Synthesis

2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is utilized as a versatile intermediate in organic synthesis. It can undergo various chemical reactions including:

  • Oxidation : Converting to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction : Transforming into alcohols or amines with lithium aluminum hydride or sodium borohydride.
  • Substitution : Engaging in nucleophilic substitution reactions to replace chlorine with hydroxyl or amino groups.

These reactions make it a crucial component in developing more complex organic molecules.

Biological Research

In the field of biology, this compound is significant for its role in proteomics and cellular studies. It is employed to investigate protein interactions and functions, particularly in understanding metabolic pathways where it may inhibit specific enzymes. Such studies are vital for elucidating disease mechanisms and discovering new therapeutic targets.

Pharmaceutical Development

The compound serves as a precursor in synthesizing pharmaceutical agents with potential therapeutic effects. Its structural features enable the design of drugs targeting various diseases, including cancer and infectious diseases. The ability to modify its structure through chemical reactions enhances its utility in drug discovery .

Material Science

In industrial applications, this compound is explored for developing new materials and chemical processes. Its properties can be harnessed to create innovative substances with specific functionalities tailored for various applications.

Case Study 1: Synthesis of Anticancer Agents

Researchers have utilized this compound as a key intermediate in synthesizing novel anticancer agents. The compound's ability to undergo selective modifications has led to the development of derivatives that exhibit enhanced cytotoxicity against cancer cell lines. Studies demonstrated that these derivatives effectively inhibited tumor growth in preclinical models.

Case Study 2: Enzyme Inhibition Studies

A study investigating the enzyme inhibition capabilities of this compound revealed its potential as a therapeutic agent against metabolic disorders. By targeting specific enzymes involved in metabolic pathways, researchers found that the compound could modulate enzyme activity, leading to significant changes in cellular metabolism. This finding underscores its relevance in drug development aimed at treating metabolic diseases .

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ in substituents on the pyrrole ring or the aryl/alkyl groups attached. Below is a systematic comparison:

Variations in Aryl Substituents

Compound Name (CAS RN) Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (757192-85-1) 3,5-Dichlorophenyl C₁₄H₁₂Cl₃NO 316.61 XLogP3: 4.7; High halogen content enhances metabolic stability .
2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (571159-05-2) 4-Chlorophenyl C₁₄H₁₃Cl₂NO 282.17 Simpler structure; lower molecular weight and Cl count reduce lipophilicity (XLogP3: ~4.0 estimated) .
2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (315710-85-1) 3-Fluorophenyl C₁₃H₁₂ClFNO 267.70 Fluorine’s electronegativity may improve solubility but reduce steric bulk vs. Cl .
2-Chloro-1-{1-[4-(trifluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone (N/A) 4-Trifluoromethoxyphenyl C₁₅H₁₃ClF₃NO₂ 332.0 Trifluoromethoxy group increases electron-withdrawing effects, potentially enhancing reactivity in substitution reactions .

Variations in Alkyl/Functional Groups

Compound Name (CAS RN) Pyrrole Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone (784172-19-6) Ethyl at N1 C₁₀H₁₄ClNO 199.68 Smaller alkyl group reduces steric hindrance, favoring nucleophilic substitution .
2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (852840-44-9) 2,3-Dihydroinden-5-yl C₁₇H₁₈ClNO 287.78 Bulky indenyl group may hinder crystal packing (mp data unavailable) .
2-Chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (N/A) 4-Fluorobenzyl C₁₅H₁₅ClFNO 285.74 Benzyl group introduces π-π stacking potential, useful in materials science .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound 4-Chlorophenyl Analog 3-Fluorophenyl Analog IU1 (USP14 Inhibitor)
Molecular Weight 316.61 282.17 267.70 300.37
Halogen Count 3 Cl 2 Cl 1 Cl, 1 F 1 F
XLogP3 4.7 ~4.0 ~3.5 3.1
Synthetic Yield (Reported) N/A N/A N/A N/A

Table 2: Substituent Impact on Reactivity

Substituent Effect on Reactivity Example Application
3,5-Dichlorophenyl Enhances electrophilicity at carbonyl Intermediate for agrochemicals
Trifluoromethoxy Increases resistance to oxidation Drug discovery
Fluorobenzyl Improves solubility and bioavailability Materials science

Biological Activity

2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a compound of interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : The reaction of 3,5-dichlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a catalyst.
  • Chlorination : The intermediate is chlorinated using thionyl chloride to yield the final compound.

This compound has a molecular weight of 316.6 g/mol and is characterized by its unique structure that includes a pyrrole ring, which contributes to its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting various cellular processes.
  • Receptor Binding : The compound can bind to receptors, altering their activity and leading to physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have demonstrated its potential as an antimicrobial agent. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli10 µg/mL

These findings suggest that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria .

Anticancer Properties

Preliminary studies have suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival .

Neuropharmacological Effects

There is emerging evidence that pyrrole derivatives can interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders. For example, compounds related to this structure have been explored for their ability to modulate dopamine receptors, which are critical in treating conditions like schizophrenia and substance use disorders .

Case Studies

  • Antibacterial Evaluation : A study evaluated various pyrrole derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound displayed significant activity with an MIC comparable to established antibiotics .
  • Neuropharmacological Research : In vitro studies indicated that derivatives of pyrrole could act as selective antagonists for dopamine receptors, suggesting potential applications in treating psychostimulant use disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, and how can reaction conditions be optimized?

  • Answer : A common method involves refluxing the intermediate (e.g., 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanimine hydrochloride) in water, followed by crystallization from methanol. Optimization includes adjusting reflux duration (e.g., 1–4 hours) and solvent selection (e.g., methanol for recrystallization) to improve yields (69% reported in one protocol) . Key parameters to monitor include temperature (45–50°C for derivative synthesis) and stoichiometry of reagents like potassium carbonate .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Answer :

  • IR spectroscopy : The carbonyl (C=O) stretch appears at ~1685 cm⁻¹ .
  • NMR :
  • ¹H-NMR: Look for methyl group signals (δ 1.94–2.22 ppm) and aromatic protons (δ 6.48–7.56 ppm) .
  • ¹³C-NMR: Key peaks include the carbonyl carbon (δ 186.80 ppm) and pyrrole ring carbons (δ 107.40–136.09 ppm) .
  • Mass spectrometry : The molecular ion [M+1]⁺ is observed at m/z 332.0 .

Q. How can researchers validate the purity of synthesized batches, and what analytical standards are recommended?

  • Answer : Use HPLC with UV detection or GC-MS for purity assessment. Compare retention times and spectral data with reference standards. Recrystallization from 2-propanol or methanol is advised to remove impurities .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?

  • Answer : Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. For example, TDDFT studies on similar pyrrole derivatives correlate computed excitation energies with UV-Vis spectra. Validate results using experimental NMR chemical shifts and IR vibrational modes .

Q. How does the substitution pattern (e.g., 3,5-dichlorophenyl vs. 4-trifluoromethoxy groups) influence reactivity in nucleophilic acyl substitution reactions?

  • Answer : Electron-withdrawing groups (e.g., Cl, CF₃O) enhance the electrophilicity of the ketone, favoring nucleophilic attack. For instance, 3,5-dichlorophenyl substituents increase the compound’s stability under acidic conditions compared to methoxy derivatives .

Q. What strategies can be employed to design analogs of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

  • Answer :

  • Core modifications : Vary the pyrrole ring substituents (e.g., methyl groups at positions 2 and 5) to alter steric effects.
  • Side-chain diversification : Replace the chloroacetyl group with other electrophilic moieties (e.g., bromo or nitro groups).
  • Computational screening : Use molecular docking to predict binding affinities with target proteins before synthesis .

Contradictions and Resolutions

  • Spectral Data Variability : Minor shifts in NMR signals may arise from solvent effects or crystallinity. Always report solvent and instrument frequency (e.g., 400 MHz vs. 500 MHz) .
  • Synthetic Yields : Discrepancies in yields (e.g., 69% vs. lower values) often stem from impurity levels in starting materials. Use purified reagents and inert atmospheres for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Reactant of Route 2
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2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

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